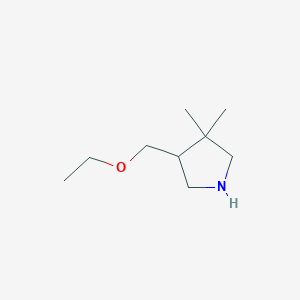
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by an ethoxymethyl group and a dimethylpyrrolidine moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves multi-step organic reactions. A typical synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the ethoxymethyl group. The reaction conditions often require organic solvents and catalysts to optimize yield and purity.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ring Formation | Solvent A, Catalyst X | 85 |
| 2 | Ethoxymethyl Introduction | Solvent B, Heat | 90 |
| 3 | Purification | Column Chromatography | >95 |
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MIC) as low as 21.25 μM .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors. It may modulate enzyme activity or receptor binding through structural mimicry or competitive inhibition.
Case Studies
- Antitubercular Activity : In a study evaluating hybrid compounds that included pyrrolidine derivatives, several exhibited potent antitubercular activity against MTB strains. The most effective compounds demonstrated MIC values significantly lower than those of standard treatments .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on Vero cell lines using MTT assays. The results indicated minimal cytotoxicity at concentrations exceeding 375 μM, suggesting a favorable therapeutic index for further development .
Safety and Toxicology
Safety evaluations are crucial for any potential therapeutic agent. Preliminary studies indicate that this compound exhibits low toxicity in vitro, making it a candidate for further pharmacological exploration.
Propiedades
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-11-6-8-5-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMIISRXUMOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













